3-Phenylpyrazin-2-ol

Medicinal Chemistry ADME Lead Optimization

QC laboratories validating β-lactam antibiotic methods frequently struggle to source authenticated impurity reference materials. Non-certified standards risk invalid HPLC method validation and regulatory audit failure. • Formally designated as Cefaclor EP Impurity F & Ampicillin EP Impurity H - pharmacopeial impurity standard with full traceability • Available as ISO 17034-certified CRM with quantitative NMR certification and expiry-dated CoA • Distinct XLogP3 (0.900) and pKa (11.26) ensure baseline chromatographic resolution from the API Supplied with comprehensive characterization data. Ambient or cold-chain global shipping per specification.

Molecular Formula C11H12N2O
Molecular Weight 172.18 g/mol
CAS No. 2882-18-0
Cat. No. B193734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrazin-2-ol
CAS2882-18-0
Synonyms3-Phenyl-1H-pyrazin-2-one;  3-Phenyl-2-pyrazinol
Molecular FormulaC11H12N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CNC2=O
InChIInChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
InChIKeySYPKOIOSVWYKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpyrazin-2-ol: Procurement & Reference Standards


3-Phenylpyrazin-2-ol (also known as 2-Hydroxy-3-phenylpyrazine) is a heterocyclic aromatic compound belonging to the pyrazinone class, characterized by a pyrazine ring substituted with a phenyl group at the 3-position and a hydroxyl (or keto) functionality at the 2-position. This specific substitution pattern confers distinct physicochemical properties, including a predicted pKa of 11.26±0.40 and an XLogP3 value of 0.900, which differentiate it from simpler pyrazine analogs . Critically, it is formally designated as Cefaclor EP Impurity F and Ampicillin EP Impurity H, and is available as a certified reference material (CRM) under ISO 17034 for pharmaceutical analytical method validation and quality control [1].

3-Phenylpyrazin-2-ol: No Generic Substitute


The unique substitution pattern of 3-Phenylpyrazin-2-ol—combining a 3-phenyl group with a 2-hydroxy/oxo functionality on the pyrazine ring—cannot be replicated by simpler pyrazine derivatives. This specific architecture drives its physicochemical and biological profile, including its role as a specific degradation product of β-lactam antibiotics. Substituting with unsubstituted 2-hydroxypyrazine or 3-phenylpyrazine would result in substantial changes in lipophilicity, acidity, and target engagement profiles, as quantified below, leading to invalid analytical results or misleading structure-activity relationship (SAR) conclusions .

3-Phenylpyrazin-2-ol vs. Closest Analogs


Enhanced Lipophilicity vs. 2-Hydroxypyrazine

The presence of the 3-phenyl substituent in 3-Phenylpyrazin-2-ol markedly increases its lipophilicity relative to the unsubstituted core, 2-hydroxypyrazine. The XLogP3 value, a key descriptor for membrane permeability and oral bioavailability, is 0.900 for 3-Phenylpyrazin-2-ol , whereas 2-hydroxypyrazine exhibits a significantly lower LogP of 0.1822 [1]. This 5-fold increase in calculated partition coefficient reflects a substantial difference in predicted ADME behavior.

Medicinal Chemistry ADME Lead Optimization

Altered Acidity vs. 2-Hydroxypyrazine

The 3-phenyl substitution also modifies the acid dissociation constant of the pyrazinone core. The predicted pKa for 3-Phenylpyrazin-2-ol is 11.26±0.40 . In contrast, the predicted pKa for the parent 2-hydroxypyrazine is slightly higher at 11.69±0.20 . While both compounds are weakly acidic, the ~0.4 unit difference indicates altered ionization states at physiological pH, which can influence solubility, protein binding, and formulation strategies.

Physicochemical Profiling Formulation Science Ionization

Chromatographic Differentiation from Cefaclor

As a known degradation product and impurity of the β-lactam antibiotic cefaclor, 3-Phenylpyrazin-2-ol serves as a critical reference marker in reversed-phase high-performance liquid chromatography (RP-HPLC) methods. An RP-HPLC method was specifically developed and validated to differentiate this compound (Cefaclor EP Impurity F) from the parent drug, cefaclor, based on their distinct retention times . This chromatographic resolution is essential for accurate purity assessment and stability testing of cefaclor drug substances and products, as mandated by pharmacopeial monographs.

Analytical Chemistry Quality Control Impurity Profiling

Certified Reference Material Traceability

Unlike most research-grade pyrazine derivatives, 3-Phenylpyrazin-2-ol is commercially available as a Certified Reference Material (CRM) under the TraceCERT® brand, manufactured in accordance with ISO/IEC 17025 and ISO 17034 . This CRM is traceable to primary material from a National Metrology Institute (NMI) and its certified content is determined by quantitative NMR, with uncertainty and expiry date provided on the certificate . This level of metrological traceability and documented purity is not generally available for simple analogs like 2-hydroxypyrazine or 3-phenylpyrazine.

Analytical Method Validation Regulatory Compliance Pharmaceutical Quality Control

3-Phenylpyrazin-2-ol Application Scenarios


Impurity Standard for Cefaclor and Ampicillin

3-Phenylpyrazin-2-ol is formally recognized as Cefaclor EP Impurity F and Ampicillin EP Impurity H. Its primary industrial application is as a reference standard for the identification, quantification, and control of this specific degradation product in cefaclor and ampicillin drug substances and finished products. The availability of a certified reference material (CRM) ensures compliance with regulatory requirements for analytical method validation and routine quality control .

Medicinal Chemistry Lead Optimization Scaffold

The distinct physicochemical profile of 3-Phenylpyrazin-2-ol, characterized by an XLogP3 of 0.900 and a pKa of 11.26 , makes it a valuable core scaffold for medicinal chemists. Its lipophilicity and ionization state are significantly different from unsubstituted pyrazinones, offering a starting point for designing analogs with improved membrane permeability or altered binding kinetics. It has been studied as an inhibitor of dihydrothiazine reductase and shows activity against Gram-positive and Gram-negative bacteria .

Analytical Method Development & Validation

Due to its well-characterized RP-HPLC behavior and its role as a known impurity, 3-Phenylpyrazin-2-ol is an essential compound for developing and validating stability-indicating analytical methods for β-lactam antibiotics. Its distinct retention time relative to cefaclor allows for accurate resolution and quantification, supporting forced degradation studies and shelf-life determination .

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